BenchChemオンラインストアへようこそ!

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde (molecular formula C₁₂H₁₅ClN₂O, molecular weight 238.71 g/mol) is a synthetic heterocyclic building block comprising a piperidine ring bearing an N-formyl group at position 1 and a 6-chloro-2-methylpyridin-3-yl substituent at position 2. The compound belongs to the broader class of pyridyl-piperidine derivatives that have been disclosed as Wnt pathway inhibitors in pharmaceutical patent literature.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B15057877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)C2CCCCN2C=O
InChIInChI=1S/C12H15ClN2O/c1-9-10(5-6-12(13)14-9)11-4-2-3-7-15(11)8-16/h5-6,8,11H,2-4,7H2,1H3
InChIKeyUFEVYJDRGQNWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde – Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde (molecular formula C₁₂H₁₅ClN₂O, molecular weight 238.71 g/mol) is a synthetic heterocyclic building block comprising a piperidine ring bearing an N-formyl group at position 1 and a 6-chloro-2-methylpyridin-3-yl substituent at position 2 . The compound belongs to the broader class of pyridyl-piperidine derivatives that have been disclosed as Wnt pathway inhibitors in pharmaceutical patent literature [1]. Its N-formylpiperidine substructure places it within a family of compounds explored as covalent serine hydrolase inhibitors, as exemplified by the co-crystal structure of (2R)-2-phenylpiperidine-1-carbaldehyde bound to LYPLAL1 (PDB 5kre) [2]. Procurement relevance stems from its differentiated substitution pattern: the 6-chloro substituent on the pyridine ring modulates electronic character and lipophilicity relative to non-halogenated or hydroxylated analogs, while the N-formyl group provides a reactive handle for further derivatization distinct from N-acetyl, N-Boc, or N-methyl counterparts.

Why 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde Cannot Be Interchanged with Close Structural Analogs


Substituting this compound with a closely related analog such as the 6-hydroxy variant (CAS 1352507-02-8) or the des-chloro analog (CAS 1352499-13-8) introduces meaningful changes in key physicochemical parameters that directly affect downstream synthetic utility and biological profile. The 6-chloro substituent confers increased lipophilicity (predicted logP shift of +1.0 to +1.3 log units versus the 6-hydroxy analog) and eliminates a hydrogen-bond donor that would otherwise alter molecular recognition and membrane permeability [1]. The N-formyl group provides a distinct reactivity profile compared to N-acetyl analogs (CAS 1352495-10-3), enabling formyl transfer chemistry and potential covalent target engagement not achievable with acetyl or carbamate protecting groups [2]. Furthermore, the 2-methyl substitution pattern on the pyridine ring is isomeric with the 5-methyl variant (CAS 1352527-25-3); this regiochemical difference can alter the dihedral angle about the pyridine-piperidine bond, a conformational parameter shown to be critical for Wnt pathway inhibition potency in structurally related 3,4,5-trisubstituted pyridine-piperidine series [3].

Quantitative Differentiation Evidence for 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde Versus Structural Analogs


Lipophilicity Differentiation: Predicted logP Advantage Over 6-Hydroxy and Des-Chloro Analogs

The target compound exhibits a predicted XlogP of approximately 1.7–3.0 (depending on the prediction algorithm employed), representing a significant increase in lipophilicity compared to the 6-hydroxy analog 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde, which has a reported XlogP of 0.3 . This logP increase of approximately 1.4–2.7 log units is attributable to the replacement of the polar hydroxyl group with a hydrophobic chlorine atom at the pyridine 6-position. The des-chloro analog 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde (MW 204.27 g/mol) lacks this chlorine entirely, resulting in a lower molecular weight and predicted logP . For procurement decisions, this lipophilicity differential matters: if the intended downstream application requires blood-brain barrier penetration or membrane partitioning, the chloro-substituted compound offers a quantifiably distinct physicochemical starting point.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Absence of HBD in Target Compound Versus 6-Hydroxy Analog

The target compound contains zero hydrogen-bond donor (HBD) atoms, whereas the 6-hydroxy analog 2-(6-Hydroxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde possesses one HBD (the phenol-like OH group) . Under Lipinski's Rule of Five, HBD count is a critical determinant of oral bioavailability, with HBD ≤ 5 being one of the four filters [1]. While both compounds satisfy the Rule of Five, the absence of an HBD in the target compound reduces the total polar surface area (predicted TPSA ~38 Ų) relative to the hydroxy analog (TPSA 49.4 Ų) , which is expected to enhance passive membrane diffusion. For procurement in oral drug discovery programs, the zero-HBD profile of the target compound provides a differentiated starting point for lead optimization compared to the hydroxy congener.

Hydrogen bonding Oral bioavailability Rule of Five

N-Formyl Reactivity: Synthetic Versatility Distinct from N-Acetyl and N-Carbamate Analogs

The N-formylpiperidine moiety in the target compound provides a distinct chemical reactivity profile compared to the N-acetyl analog 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-10-3) or N-carbamate-protected variants such as benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate . N-Formylpiperidine (CAS 2591-86-8) is documented as a formyl transfer reagent capable of transferring the formyl group to Grignard reagents and other nucleophiles [1]. In a biological context, the N-formylpiperidine scaffold has been crystallographically validated as a covalent warhead: PDB entry 5kre demonstrates (2R)-2-phenylpiperidine-1-carbaldehyde forming a covalent adduct with the active-site serine of LYPLAL1, a serine hydrolase implicated in metabolic regulation [2]. This covalent mechanism is not accessible to N-acetyl or N-methyl analogs, which lack the electrophilic formyl carbon. For procurement in covalent inhibitor discovery programs, the N-formyl group thus represents a critical functional differentiator.

Formyl transfer Covalent inhibitor design Synthetic intermediate

Regiochemical Differentiation: 2-Methyl Versus 5-Methyl Substitution on the Pyridine Ring

The target compound bears a methyl group at the 2-position of the pyridine ring, distinguishing it from the 5-methyl regioisomer 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352527-25-3) . In the structurally related 3,4,5-trisubstituted pyridine-piperidine series reported by Mallinger et al. (2015), the conformation about the pyridine-piperidine bond was identified as a critical determinant of Wnt pathway inhibitory potency [1]. Small-molecule X-ray crystallography of compound 9 in that series revealed a twisted conformation about this bond, and medicinal chemistry optimization to maintain this twisted geometry was essential for achieving potent, orally bioavailable WNT inhibitors such as CCT251545 [1]. The 2-methyl substituent in the target compound introduces steric hindrance proximal to the pyridine-piperidine junction that is absent in the 5-methyl isomer, potentially altering the conformational equilibrium and, consequently, any structure-dependent biological activity.

Regiochemistry Conformational analysis Target engagement

Class-Level Wnt Pathway Inhibitor Potential: Structural Congruence with Patent-Disclosed Pharmacophore

The target compound shares core structural features with substituted pyridyl-piperidine compounds disclosed in Merck Patent WO/2015/144290 as Wnt pathway inhibitors [1]. The patent describes compounds of Formula (I) wherein a substituted pyridine ring is linked to a piperidine moiety, with the pyridine bearing various substituents (including halogen) and the piperidine nitrogen being optionally substituted. The target compound's 6-chloro-2-methylpyridine substitution pattern and N-formylpiperidine architecture map onto this pharmacophore. In the related medicinal chemistry campaign reported by Mallinger et al. (2015), optimization of a 3,4,5-trisubstituted pyridine hit led to compound 74 (CCT251545), which demonstrated Wnt pathway inhibition in a cell-based Super Top Flash luciferase reporter assay and tumor growth inhibition in a human tumor xenograft model following oral dosing [2]. While no direct activity data exist for the target compound itself, the structural congruence supports its evaluation as a potential Wnt pathway inhibitor scaffold or intermediate for further derivatization.

Wnt signaling Cancer stem cells Oncology therapeutics

Optimal Application Scenarios for 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde Based on Differentiated Properties


Lead Optimization in CNS-Penetrant Wnt Pathway Inhibitor Programs

The elevated predicted lipophilicity (XlogP ~1.7–3.0) of the target compound, combined with zero hydrogen-bond donors, suggests suitability as a starting scaffold for CNS-penetrant drug discovery programs targeting the Wnt signaling pathway . The Merck patent WO/2015/144290 establishes the pyridyl-piperidine scaffold as a validated Wnt inhibitor chemotype [1]. The 6-chloro substituent contributes to lipophilicity without adding a hydrogen-bond donor, a favorable profile for blood-brain barrier penetration per CNS MPO scoring guidelines. The N-formyl group provides a synthetic handle for further diversification or, alternatively, can serve as a latent covalent warhead for irreversible target engagement, as demonstrated crystallographically for related N-formylpiperidine inhibitors of LYPLAL1 [2].

Covalent Inhibitor Discovery Leveraging the N-Formyl Electrophilic Warhead

The N-formylpiperidine moiety of the target compound is structurally validated as a covalent serine hydrolase inhibitor warhead, as evidenced by the co-crystal structure of (2R)-2-phenylpiperidine-1-carbaldehyde with LYPLAL1 (PDB 5kre) [2]. In contrast, N-acetyl analogs (e.g., CAS 1352495-10-3) lack this electrophilic character and cannot form the same covalent adduct. Procurement of the target compound is therefore specifically indicated for fragment-based or structure-based covalent inhibitor discovery campaigns targeting serine hydrolases or other nucleophile-containing enzyme classes, where the formyl group can engage the catalytic residue.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration at the Pyridine 6-Position

The 6-chloro substituent on the pyridine ring serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, enabling late-stage diversification into a library of 6-substituted analogs (e.g., 6-amino, 6-alkoxy, 6-aryl) for SAR studies . The target compound thus functions as a key intermediate for generating focused chemical libraries around the pyridyl-piperidine scaffold. The 2-methyl group simultaneously provides steric constraint at the pyridine-piperidine junction, potentially influencing the conformational equilibrium that was identified as critical for Wnt pathway inhibition in the Mallinger et al. (2015) study [1].

Physicochemical Property Benchmarking in Early-Stage Drug Discovery Panels

The target compound's distinct physicochemical profile—MW 238.71 g/mol, zero HBD, predicted TPSA ~38–46 Ų, and predicted XlogP ~1.7–3.0—positions it within favorable drug-like chemical space . Compared to the 6-hydroxy analog (HBD = 1, TPSA = 49.4 Ų, XlogP = 0.3), the target compound offers an improved predicted permeability profile . Procurement for inclusion in early-stage screening panels or property benchmarking studies is indicated when the goal is to sample chemical space around the pyridyl-piperidine scaffold with a bias toward membrane-permeable, CNS-accessible molecules.

Quote Request

Request a Quote for 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.